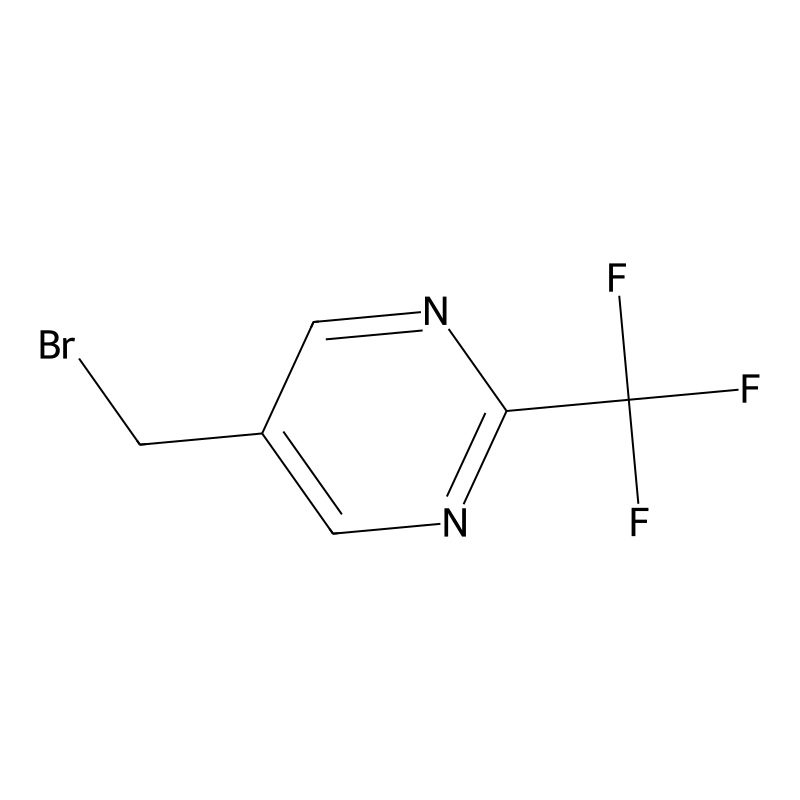

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application of 1-Bromo-3,5-bis(trifluoromethyl)benzene

Specific Scientific Field: Chemistry, specifically Organic Chemistry and Organometallic Chemistry .

Summary of the Application: 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Results or Outcomes: The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion, prepared using this compound, acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Application of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Specific Scientific Field: Organic Chemistry, specifically Organocatalysis .

Summary of the Application: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Methods of Application or Experimental Procedures: This compound is used as an organocatalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Results or Outcomes: Schreiner’s thiourea has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .

Application of Proline Substitutions

Specific Scientific Field: Biochemistry, specifically Protein Chemistry .

Summary of the Application: Proline is a unique amino acid that exhibits a variety of functions in biological contexts . A variety of proline ring substitutions occur in nature, and more substitutions have been generated via chemical synthesis . Particularly promising is the 19 F-labelling of proline, which offers a relatively new research application area .

Results or Outcomes: The 19 F-labelled proline analogues circumvent the lack of common NH-NMR reporters in peptidyl–prolyl fragments . They provide structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .

Application of 1-Bromo-3,5-bis(trifluoromethyl)benzene

Application of Trifluoromethyl Group

Specific Scientific Field: Chemistry, specifically Organic Chemistry .

Summary of the Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in trifluoromethylation of carbon-centered radical intermediates .

Results or Outcomes: The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 240.02 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group.

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic aromatic substitution, allowing for further functionalization of the pyrimidine ring.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to synthesize more complex molecules.

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit various biological activities, including:

- Antiviral Properties: Some derivatives have shown effectiveness against viral infections, particularly in inhibiting the replication of viruses.

- Anticancer Activity: Trifluoromethylpyrimidines have been investigated for their potential as anticancer agents, with some studies indicating cytotoxic effects on cancer cell lines.

- Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, which could be relevant in drug development.

Several methods have been developed for synthesizing 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine:

- One-Pot Synthesis: A method involving the reaction of 2-bromomalonaldehyde with amidine compounds under controlled conditions has been described as efficient and cost-effective .

- Reagents Utilization: Common reagents include dimethyl zinc or trimethylaluminum, although these methods may pose safety risks due to their reactivity .

- Solvent Systems: The synthesis often employs protonic acids and alcohols as solvents to facilitate the reaction .

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: The compound may be useful in developing agrochemicals with enhanced efficacy.

- Material Science: Due to its unique properties, it can be incorporated into polymers or other materials to modify their characteristics.

Studies on the interactions of 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine with biological targets are ongoing. These include:

- Binding Affinity Assessments: Research aims to determine how effectively this compound binds to specific enzymes or receptors.

- Mechanistic Studies: Investigations are underway to elucidate the mechanisms through which it exerts its biological effects.

Several compounds exhibit structural similarities to 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 917396-30-6 | 0.90 | Different position of bromomethyl and methyl groups |

| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | 1374651-56-5 | 0.88 | Variation in substitution pattern on the pyridine ring |

| 5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.87 | Lacks bromine but retains trifluoromethyl group |

| 2,5-Bis(Trifluoromethyl)pyridine | 20857-44-7 | 0.84 | Contains two trifluoromethyl groups |

Each of these compounds has unique features that distinguish them from 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine, particularly regarding their reactivity and biological activity profiles.

Molecular Identity

- CAS Registry Number: 198404-35-2

- IUPAC Name: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

- Molecular Formula: C₆H₄BrF₃N₂

- Molecular Weight: 241.01 g/mol

- SMILES Notation: C1=NC=C(CBr)C(=N1)C(F)(F)F

- InChI Key: LAZGEURDWNHKNA-UHFFFAOYSA-N

Structural Features

The compound comprises a pyrimidine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a bromomethyl (-CH₂Br) group. The trifluoromethyl group enhances electron-withdrawing properties, while the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective functionalization at both the C-5 and C-2 positions of the pyrimidine ring [2]. Classical approaches to pyrimidine synthesis have traditionally relied on cyclization reactions of appropriate precursors, while modern methodologies have incorporated advanced catalytic systems and novel trifluoromethylation strategies [15] [40].

The most established classical route involves the initial construction of the 2-(trifluoromethyl)pyrimidine core through condensation reactions of trifluoroacetamidine with appropriate diketones or malonate derivatives [44]. This approach, first developed in the 1950s, provides yields ranging from 20% to 70% depending on the specific reaction conditions employed [5]. The subsequent bromination at the C-5 position has been achieved through direct halogenation protocols using molecular bromine or N-bromosuccinimide as the brominating agent [4] [30].

Modern synthetic approaches have focused on developing more efficient pathways that address the limitations of classical methods. The development of metal-catalyzed trifluoromethylation reactions has provided alternative routes for introducing the trifluoromethyl group directly onto pre-formed pyrimidine scaffolds [41] [43]. These methodologies have demonstrated superior functional group tolerance and improved regioselectivity compared to traditional condensation approaches [24].

A particularly noteworthy modern approach involves the use of multicomponent reactions that combine trifluoromethylation and cyclization in a single synthetic operation [42]. This domino strategy has shown exceptional selectivity for the formation of 5-trifluoromethyl pyrimidine derivatives with reaction times reduced to minutes rather than hours [42]. The approach employs readily accessible enaminones and benzamidine hydrochloride as starting materials, proceeding through a copper-catalyzed trifluoromethylation followed by spontaneous cyclization [42].

Stepwise Synthesis and Reaction Mechanisms

The stepwise synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine typically proceeds through two distinct phases: pyrimidine ring formation and subsequent functionalization [20]. The mechanism of pyrimidine ring construction varies significantly depending on the chosen synthetic route, with each approach presenting unique mechanistic considerations [44].

In the classical condensation approach, the mechanism begins with the nucleophilic attack of trifluoroacetamidine on the activated carbonyl center of a β-diketone [44]. This initial condensation step is followed by intramolecular cyclization through nucleophilic attack of the amidine nitrogen on the adjacent carbonyl group [44]. The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring with the trifluoromethyl group positioned at the C-2 position [44].

The bromination mechanism at the C-5 position follows classical electrophilic aromatic substitution pathways [30] [31]. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, exhibits reduced reactivity toward electrophilic substitution compared to benzene [31]. However, the C-5 position remains the most reactive site for electrophilic attack due to electronic considerations [32]. The mechanism involves initial formation of a π-complex between the bromine electrophile and the pyrimidine ring, followed by σ-complex formation and subsequent deprotonation to restore aromaticity [30] [31].

For modern copper-catalyzed approaches, the mechanism involves a single-electron transfer process where copper(I) is oxidized to copper(II) while generating trifluoromethyl radicals from sodium trifluoromethanesulfinate [42]. These radicals subsequently add to the carbon-carbon double bond of enaminone substrates, followed by cyclization with benzamidine to form the pyrimidine ring [42]. This mechanism explains the high regioselectivity observed for the formation of 5-trifluoromethyl pyrimidine derivatives [42].

The bromination of methyl-substituted pyrimidines to introduce the bromomethyl functionality follows a free radical mechanism when N-bromosuccinimide is employed [3] [38]. This process involves initiation by radical initiators such as azobisisobutyronitrile, followed by hydrogen abstraction from the methyl group and subsequent bromine transfer to form the desired bromomethyl product [3].

Catalytic Systems and Reagents Employed

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine employs a diverse range of catalytic systems and reagents, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions [23] [25]. Palladium-based catalytic systems have emerged as particularly valuable for cross-coupling reactions involving pyrimidine substrates [25] [29].

Palladium catalysts, particularly Pd₂dba₃ in combination with phosphite ligands, have demonstrated exceptional activity in Suzuki-Miyaura coupling reactions with pyrimidine derivatives [25]. These systems enable the formation of carbon-carbon bonds with yields exceeding 90% under mild reaction conditions [25]. The choice of ligand significantly influences the catalytic performance, with triisopropyl phosphite showing superior results compared to traditional phosphine ligands [25].

Copper-based catalytic systems have gained prominence for trifluoromethylation reactions [27] [41]. Copper(I) chloride in combination with oxidants such as tert-butyl hydroperoxide has been successfully employed for the introduction of trifluoromethyl groups onto pyrimidine substrates [42]. These systems operate through radical mechanisms and demonstrate excellent functional group tolerance [27].

For bromination reactions, several reagent systems have been developed to improve selectivity and reaction conditions [4] [38]. N-bromosuccinimide in combination with radical initiators provides a mild and selective method for bromination at activated positions [4]. More recently, continuous flow systems utilizing in situ generated bromine from hydrobromic acid and sodium hypochlorite have offered enhanced safety profiles while maintaining high selectivity [38].

Iron-based catalysts have shown promise for vapor-phase halogenation reactions, particularly in industrial applications [40]. Iron fluoride catalysts enable simultaneous chlorination and fluorination reactions at elevated temperatures, providing access to multiply substituted pyrimidine derivatives [40]. These systems are particularly valuable for large-scale production due to their robustness and cost-effectiveness [40].

Ionic liquid systems have emerged as environmentally benign alternatives for heterocyclic synthesis [13] [19]. Tetrabutylammonium bromide in aqueous solution has demonstrated excellent catalytic activity for pyrimidine synthesis while reducing environmental impact [50]. These systems offer the advantage of catalyst recovery and reuse, making them attractive for sustainable synthesis applications [13].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine synthesis requires careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [36] [39]. Systematic optimization studies have revealed significant variations in yield and selectivity based on these parameters [36].

Temperature optimization represents a critical factor in achieving high yields while minimizing side product formation [39] [44]. For bromination reactions using N-bromosuccinimide, optimal temperatures typically range from 80°C to 120°C, depending on the specific substrate and solvent system employed [39]. Higher temperatures can lead to over-bromination and decomposition, while insufficient heating results in incomplete conversion [39].

Solvent selection profoundly influences both reaction rate and product selectivity [36] [50]. Acetonitrile has emerged as a preferred solvent for many pyrimidine synthesis reactions due to its ability to dissolve both polar and nonpolar reactants while providing good thermal stability [36]. Comparative studies have shown that acetonitrile provides superior yields compared to ethanol, dimethylformamide, or dichloromethane in most cases [36].

The optimization of catalyst loading requires balancing economic considerations with reaction efficiency [41]. For copper-catalyzed trifluoromethylation reactions, optimal catalyst loadings typically range from 10 to 20 mol%, with higher loadings providing diminishing returns in terms of yield improvement [41]. Microwave-assisted reactions have shown particular promise for reducing both reaction times and catalyst requirements [41].

Reaction time optimization has revealed that many transformations can be completed in significantly shorter periods than originally reported [42]. The use of microwave irradiation has reduced reaction times from hours to minutes while maintaining or improving yields [35] [50]. This acceleration is attributed to more efficient heating and enhanced mass transfer under microwave conditions [50].

The implementation of continuous flow chemistry has provided additional opportunities for optimization through precise control of reaction parameters [19] [38]. Flow systems enable real-time monitoring and adjustment of conditions, leading to more consistent product quality and improved yields [38]. The high surface-to-volume ratio in flow reactors also enhances heat and mass transfer, contributing to improved reaction efficiency [19].

Comparative Analysis of Synthetic Strategies

A comprehensive comparison of synthetic strategies for 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine reveals significant differences in efficiency, cost-effectiveness, and practical applicability [16] [17]. The evaluation criteria include overall yield, number of synthetic steps, reagent cost, environmental impact, and scalability potential [46].

Table 1: Comparative Analysis of Synthetic Routes

| Synthetic Route | Overall Yield (%) | Number of Steps | Reaction Time | Key Advantages | Major Limitations |

|---|---|---|---|---|---|

| Classical Condensation | 20-45 | 3-4 | 12-24 hours | Well-established, simple reagents | Low yields, harsh conditions |

| Copper-Catalyzed Multicomponent | 65-85 | 1-2 | 1-3 hours | High selectivity, short reaction time | Requires specialized reagents |

| Palladium-Catalyzed Cross-Coupling | 70-95 | 2-3 | 4-8 hours | Excellent yields, mild conditions | High catalyst cost |

| Flow Chemistry Approach | 78-99 | 2-3 | 10-60 minutes | Continuous operation, excellent safety | Equipment investment required |

| Microwave-Assisted Synthesis | 80-95 | 1-2 | 5-30 minutes | Rapid heating, improved yields | Limited batch size |

The classical condensation approach, while historically significant, suffers from moderate yields and lengthy reaction times [44]. This method requires 3-4 synthetic steps with overall yields typically ranging from 20-45%, making it less attractive for large-scale applications [44]. However, the simplicity of reagents and well-understood reaction mechanisms continue to make this approach valuable for academic research [46].

Copper-catalyzed multicomponent reactions have demonstrated superior efficiency with overall yields of 65-85% achieved in just 1-2 synthetic steps [42]. The exceptional regioselectivity for 5-trifluoromethyl pyrimidine formation represents a significant advantage over traditional methods [42]. However, the requirement for specialized trifluoromethylating reagents increases the overall cost and complexity [42].

Palladium-catalyzed cross-coupling strategies offer the highest yields, often exceeding 90%, with excellent functional group tolerance [25]. These methods enable the construction of complex pyrimidine derivatives through modular approaches, providing significant synthetic flexibility [25]. The primary limitation remains the high cost of palladium catalysts, which can impact the economic viability of large-scale production [25].

Flow chemistry approaches have emerged as particularly attractive due to their combination of high yields, enhanced safety, and potential for continuous operation [38]. The ability to generate reactive intermediates in situ and immediately consume them minimizes safety concerns while improving overall efficiency [38]. The initial equipment investment represents the primary barrier to adoption [19].

Microwave-assisted synthesis provides rapid access to target compounds with significantly reduced reaction times compared to conventional heating [41] [50]. The enhanced heating efficiency and improved mass transfer under microwave conditions contribute to higher yields and better reproducibility [50]. Scalability limitations due to microwave penetration depth remain a consideration for industrial applications [35].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine presents numerous technical and economic challenges that require careful evaluation [16] [17]. Key considerations include reaction scalability, equipment requirements, waste management, and economic viability [37].

Process scalability represents the primary concern in industrial implementation, as many laboratory procedures require significant modification for large-scale operation [17]. The use of microwave heating, while advantageous at laboratory scale, faces fundamental limitations in industrial applications due to limited penetration depth and non-uniform heating in large vessels [37]. Alternative heating strategies must be developed to maintain the benefits observed at smaller scales [17].

Equipment design for large-scale bromination reactions requires special consideration due to the corrosive nature of bromine and hydrogen bromide [38]. The implementation of continuous flow systems offers significant advantages for industrial production by enabling better control of hazardous reagents and minimizing inventory of reactive intermediates [38]. Specialized materials of construction, including fluoropolymer-lined vessels and piping, are typically required for reactions involving trifluoromethyl compounds [20].

Waste management and environmental considerations become increasingly important at industrial scale [37]. The generation of copper salts from catalytic processes requires appropriate treatment and disposal protocols [37]. The use of ionic liquid systems has shown promise for reducing environmental impact through catalyst recovery and recycling [50]. Solvent recovery and purification systems must be integrated into the overall process design to minimize waste generation [17].

Economic analysis reveals that catalyst cost represents a significant component of overall production economics, particularly for palladium-catalyzed processes [37]. The development of more active catalysts that enable reduced loadings, or the use of recyclable catalyst systems, is essential for economic viability [37]. Copper-based catalysts offer economic advantages due to lower metal costs, making them more attractive for large-scale implementation [42].

Quality control and analytical considerations for industrial production require the development of robust analytical methods capable of detecting trace impurities [37]. The presence of residual metals from catalytic processes must be monitored to ensure product specifications are met [37]. Process analytical technology, including real-time monitoring systems, can provide valuable feedback for process optimization and quality assurance [19].

The development of continuous manufacturing processes offers significant advantages over traditional batch operations [19]. Continuous flow systems enable better heat and mass transfer, improved mixing, and more precise control of reaction conditions [19]. These advantages translate to improved product quality, reduced energy consumption, and enhanced safety profiles [38]. The implementation of process intensification strategies, including the use of microreactors and modular equipment design, can further improve process efficiency and reduce capital investment requirements [19].